molecular formula C17H16O6 B1583917 Persicogenin CAS No. 28590-40-1

Persicogenin

Cat. No. B1583917
CAS RN: 28590-40-1
M. Wt: 316.3 g/mol
InChI Key: LWBHKKLWSUFUNZ-UHFFFAOYSA-N
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Description

Persicogenin is a compound with the CAS Number 28590-40-1 . It is isolated from Rhus retinorrhoea and possesses anti-cancer activity .


Molecular Structure Analysis

The molecular structure of Persicogenin is represented by the formula C17H16O6 . Its molecular weight is 316.31 . Structure determination of small molecule compounds can be carried out using techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

Persicogenin has a molecular weight of 316.31 . It is a solid substance with a white to off-white color . The storage temperature is -80/-20 .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Oncology .

Summary of the Application

Persicogenin has been studied for its potential anticancer effects. It has been isolated from Rhus retinorrhoea and tested on MCF-7, HeLa, and HT-29 cells .

Methods of Application or Experimental Procedures

The study used the [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)] (MTT) cytotoxicity data of persicogenin (500μg/ml) and examined the intracellular reactive oxygen species (ROS) and dysfunction of mitochondrial membrane potential (ΔΨm) in all cell types .

Results or Outcomes

Persicogenin (500μg/ml) caused a 58.1% reduction in HT-29 survival. The neutral red uptake (NRU) assay revealed 53.6%, 53.9%, and 58.8% reductions in MCF-7, HeLa, and HT-29 cell survival following persicogenin treatment, respectively . The persicogenin-treated cell lines had upregulated expressions of p53, caspase-3, caspase-9, bax, and superoxide dismutase 1 (SOD1) genes .

Tyrosinase Inhibitory Activity

Specific Scientific Field

This application falls under the field of Dermatology .

Summary of the Application

Persicogenin has been studied for its potential tyrosinase inhibitory activity. It has been extracted from discarded parts of Prunus persica .

Methods of Application or Experimental Procedures

The study used 50% ethanolic extracts prepared from discarded parts of Prunus persica and screened for in vitro tyrosinase inhibitory activity .

properties

IUPAC Name

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O6/c1-21-10-6-12(19)17-13(20)8-15(23-16(17)7-10)9-3-4-14(22-2)11(18)5-9/h3-7,15,18-19H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBHKKLWSUFUNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10313097
Record name Persicogenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10313097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3',5-Dihydroxy-4',7-dimethoxyflavanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037481
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Persicogenin

CAS RN

28590-40-1
Record name NSC266222
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266222
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Persicogenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10313097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',5-Dihydroxy-4',7-dimethoxyflavanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037481
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

163 - 164 °C
Record name 3',5-Dihydroxy-4',7-dimethoxyflavanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037481
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
182
Citations
Q Saquib, S Ahmed, MS Ahmad, AJ Al-Rehaily… - Process …, 2020 - Elsevier
Herein we examined two flavanones (persicogenin and homoeriodictyol) isolated from Rhus retinorrhoea to elucidate the mechanism of their anticancer effects in MCF-7, HeLa, and HT-…
Number of citations: 8 www.sciencedirect.com
N Siddiqui, P Alam, M Ahmad, A Al-Rehaily… - JPC-Journal of Planar …, 2015 - akjournals.com
… persicogenin at, RF = 0.30 ± 0.01 and 0.48 ± 0.01, respectively. The linearity ranges for homoeriodictyol and persicogenin … (LOD) for homoeriodictyol and persicogenin was found to be …
Number of citations: 2 akjournals.com
P Alam, MS Ahmad, TA Wani, S Zargar, S Singh… - Planta …, 2015 - thieme-connect.com
… two flavonoid compounds, persicogenin and homoeriodictyol, in … persicogenin at R f= 0.30±0.01 and 0.48±0.01, respectively. The linearity ranges for homoeriodictyol and persicogenin …
Number of citations: 1 www.thieme-connect.com
MSM Rawat, G Pant, R Kukreti, J Sakakibara… - Phytochemistry, 1995 - Elsevier
… Abstract--A new flavanone glycoside, persicogenin 3'-glucoside (5,3'-dihydroxy-7,4'-dimethyoxyflavanone 3'-glucoside) has been characterized from the stem bark of Prunus amyydalus. … Here, we …
Number of citations: 11 www.sciencedirect.com
EY Backheet, SF Farag, AS Ahmed… - Bulletin of …, 2003 - bpsa.journals.ekb.eg
… Batsch led to the isolation of persicogenin, multiflorin A and B, multinoside A, chromogenic acid, quercetin, quercetrin, trifolin, astragalin, afzelin, gibberellin A-5, A-32, A-32 acetonide, …
Number of citations: 27 bpsa.journals.ekb.eg
JS Mossa, EA Sattar, M Abou-Shoer… - International journal of …, 1996 - Taylor & Francis
… This column afforded persicogenin 1 (0.7 g). It also afforded a mixture containing mainly three compounds. This mixture was further fractionated on a Si gel column, using benzene-ethyl …
Number of citations: 22 www.tandfonline.com
CT Chen, YT Yeh, D Chao, CY Chen - Chemistry of Natural Compounds, 2013 - Springer
… Fraction 2-1 (3.4 g) was further purified on a silica gel column using n-hexane–acetone mixtures to obtain persicogenin (4) (5.3 mg). Fraction 2-2 (4.9 g) was further purified on a silica …
Number of citations: 16 link.springer.com
CT Chen, CL Kao, HT Li, CY Chen - Chemistry of Natural Compounds, 2018 - Springer
… ], 5,3c-dihydroxy-7,4c-dimethoxyflavone (3) [15], persicogenin (4) [16], apigenin (5) [17], and … 2 Cl 2 –MeOH mixtures to obtain persicogenin (4) (9 mg) and apigenin (5) (4 mg). Fraction 4…
Number of citations: 8 link.springer.com
CW Chu, WJ Li, HT Li, JC Huang, MI Chung… - Chemistry of Natural …, 2016 - Springer
… Fraction 2-1 (3.4 g) was further purified on a silica gel column using n-hexane–acetone mixtures to obtain persicogenin (4) (5.3 mg) and genkwanin (5) (4.2 mg). Part of fraction 3 (5.8 g) …
Number of citations: 5 link.springer.com
CT Chen, YT Yeh, D Chao, CY Chen - Chemistry of Natural Compounds, 2013 - Springer
Agarwood (Aquilaria sinensis), well known as an incense in Southeast Asia, has been used as a sedative, analgesic, and digestive aid in traditional medicine. Agarwood leaves are …
Number of citations: 13 link.springer.com

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